![molecular formula C20H17ClF3NO9 B13855204 (2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is a metabolite of the antiretroviral drug Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The compound 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is formed through the hydroxylation and subsequent glucuronidation of Efavirenz .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide involves the hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz, followed by glucuronidation. The hydroxylation reaction typically requires the presence of cytochrome P450 enzymes, particularly CYP2B6 . The glucuronidation step involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the hydroxyl group of 8-Hydroxy Efavirenz .
Industrial Production Methods
Industrial production of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to facilitate the hydroxylation and glucuronidation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide primarily undergoes metabolic reactions, including:
Oxidation: The initial hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz.
Glucuronidation: The attachment of a glucuronic acid moiety to 8-Hydroxy Efavirenz.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes (CYP2B6) and molecular oxygen.
Glucuronidation: UDP-glucuronic acid and UDP-glucuronosyltransferase (UGT) enzymes.
Major Products
The major product formed from these reactions is 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide .
Scientific Research Applications
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Efavirenz metabolites.
Biology: Studied for its effects on cellular metabolism, particularly in astrocytes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Efavirenz in HIV treatment.
Industry: Utilized in the development of antiretroviral drugs and in the study of drug metabolism.
Mechanism of Action
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of Efavirenz. Efavirenz inhibits the activity of HIV-1 reverse transcriptase, preventing the replication of the virus. The hydroxylation and glucuronidation of Efavirenz to form 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide are part of the drug’s metabolic pathway, which influences its pharmacokinetics and overall efficacy .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy Efavirenz: The immediate precursor to 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide, formed through hydroxylation of Efavirenz.
8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz, formed through further hydroxylation.
Uniqueness
8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is unique due to its glucuronidation, which increases its solubility and facilitates its excretion from the body. This modification plays a crucial role in the drug’s metabolism and clearance .
Properties
Molecular Formula |
C20H17ClF3NO9 |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H17ClF3NO9/c21-8-5-9-11(25-18(31)34-19(9,20(22,23)24)4-3-7-1-2-7)10(6-8)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19-/m0/s1 |
InChI Key |
OURIKXWHMJZDHE-UFPCOPRLSA-N |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


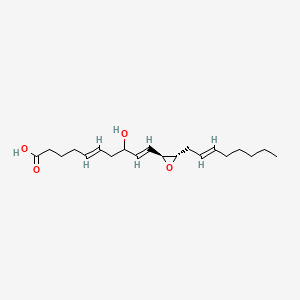
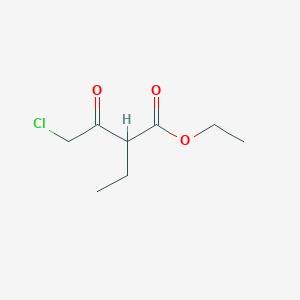
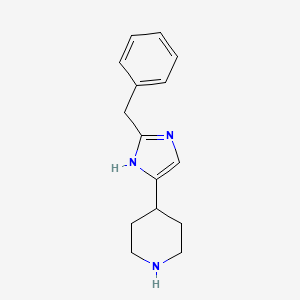
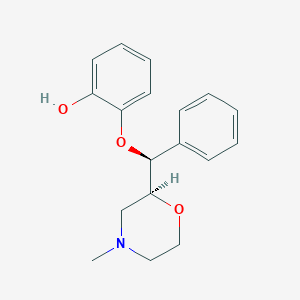
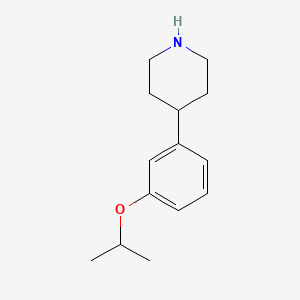
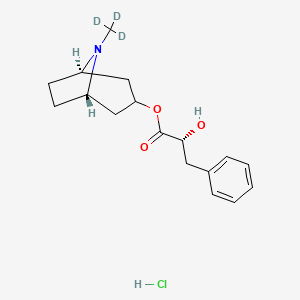
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
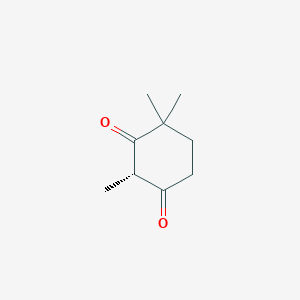

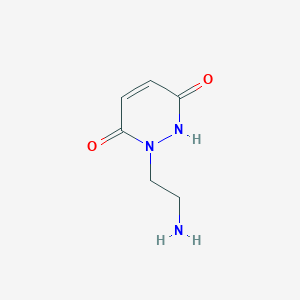
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
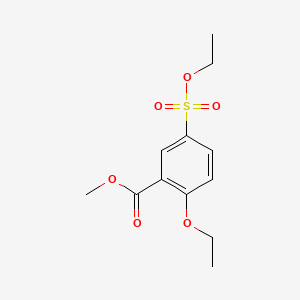
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

